MI-136

Descripción general

Descripción

MI-136 es un inhibidor de molécula pequeña que se dirige específicamente a la interacción entre las proteínas menin y leucemia mixta de linaje (MLL). Esta interacción es crucial para la actividad oncogénica de las proteínas de fusión MLL, que están implicadas en varias formas de leucemia. This compound ha mostrado potencial para inhibir el crecimiento de células leucémicas y otras células cancerosas al interrumpir esta interacción proteína-proteína .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de MI-136 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

- Formación de la estructura principal a través de una serie de reacciones de condensación y ciclización.

- Introducción de grupos funcionales como trifluorometilo y grupos sulfonamida a través de reacciones de sustitución nucleófila y sulfonación.

- Purificación y caracterización del producto final utilizando técnicas como cromatografía líquida de alto rendimiento (HPLC) y espectroscopia de resonancia magnética nuclear (RMN) .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las técnicas como la síntesis de flujo continuo y los sistemas de purificación automatizados se emplean para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Mechanism of Action

MI-136 disrupts critical PPIs through:

- Competitive Binding : Competes with MLL’s MBM1 domain for menin’s binding pocket (Kd = 23.6 nM) .

- Epigenetic Modulation : Inhibits recruitment of ASH2L (a component of the MLL complex) to androgen receptor (AR) target genes (e.g., TMPRSS2, PSA), blocking transcription .

- Apoptosis Induction : Cleaves PARP in castration-resistant prostate cancer cells (VCaP line) at 10–100 μM concentrations .

Key Reaction Pathway :

- Menin-MLL Inhibition :

Menin + MLL ⇌ Menin-MLL Complex → this compound binding (IC₅₀ = 31 nM) → Disruption of transcriptional activation . - AR Signaling Blockade :

DHT + AR → AR Target Gene Expression → this compound inhibits ASH2L recruitment → Downregulation of oncogenic pathways .

Biological Interactions

- In Vivo Efficacy : At 40 mg/kg, this compound reduces tumor growth in xenograft models by 60–70% via AR pathway suppression .

- Cross-Reactivity : Modulates HIF signaling in endometrial cancer organoids, suggesting off-target effects in hypoxic conditions .

Drug Interaction Potential

- Synergy with BET Inhibitors : Co-administration with JQ1 or I-BET151 enhances apoptosis in leukemia models .

- Metabolic Stability : Half-life (T₁/₂) = 5.5 minutes in hepatic microsomes, necessitating structural analogs for improved pharmacokinetics .

Comparative Analysis with Analogues

Table 2: Select Menin-MLL Inhibitors

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Hematological Malignancies

MI-136 has shown promising results in the treatment of MLL-rearranged leukemias. In vitro studies demonstrated that this compound effectively inhibits the menin-MLL interaction at sub-micromolar concentrations, leading to significant reductions in leukemic cell proliferation. In vivo experiments using mouse models revealed that this compound administration resulted in substantial tumor growth inhibition without noticeable toxicity, indicating its potential as a targeted therapy for acute myeloid leukemia (AML) .

2. Endometrial Cancer

Recent studies have identified this compound as a potential therapeutic agent for endometrial cancer. In organoid-based drug screening, this compound was found to downregulate the hypoxia-inducible factor (HIF) pathway, which is often overactive in various cancers including endometrial carcinoma. The inhibition of HIF signaling correlated with reduced growth of tumor organoids derived from patient samples. This novel mechanism distinguishes this compound's action from other treatments used for different cancer types .

Efficacy in Preclinical Models

The efficacy of this compound has been evaluated through various preclinical models:

Case Studies

Case Study 1: Acute Myeloid Leukemia

In a study involving MLL-rearranged leukemia cells, treatment with this compound led to a marked decrease in cell viability and proliferation rates. The compound’s ability to inhibit the menin-MLL interaction was confirmed through co-immunoprecipitation assays, showcasing its mechanism of action at the molecular level .

Case Study 2: Endometrial Cancer

In another investigation focusing on endometrial cancer, this compound was tested on organoids representing patient-derived tumors. The results indicated that this compound not only inhibited growth but also altered gene expression profiles associated with tumor progression, particularly affecting pathways linked to hypoxia and cellular metabolism .

Mecanismo De Acción

MI-136 ejerce sus efectos uniéndose específicamente a la proteína menin, bloqueando así su interacción con las proteínas de fusión MLL. Esta interrupción inhibe la actividad transcripcional de las proteínas de fusión MLL, lo que lleva a una expresión reducida de los genes diana involucrados en la proliferación y supervivencia celular. La inhibición de la interacción menin-MLL finalmente resulta en la inducción de la apoptosis y la supresión del crecimiento tumoral .

Comparación Con Compuestos Similares

Compuestos similares

MI-503: Otro inhibidor de menin-MLL con propiedades de unión y actividades biológicas similares.

MI-463: Un potente inhibidor de la interacción menin-MLL con propiedades farmacocinéticas mejoradas.

MI-2: Un inhibidor de menin-MLL de generación anterior con menor potencia en comparación con MI-136.

Singularidad de this compound

This compound destaca por su alta potencia y selectividad para la interacción menin-MLL. Ha demostrado una eficacia significativa en modelos preclínicos de leucemia y otros cánceres, lo que lo convierte en un candidato prometedor para su posterior desarrollo. Además, this compound ha mostrado propiedades farmacocinéticas favorables, incluida una buena biodisponibilidad oral y estabilidad metabólica .

Actividad Biológica

Overview

MI-136 is a small molecule inhibitor that specifically targets the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is critical for the oncogenic activity of MLL fusion proteins, which are implicated in various forms of leukemia. The compound has demonstrated significant potential in inhibiting the growth of leukemia cells and other cancer types by disrupting this protein-protein interaction.

This compound exerts its biological effects by binding to the menin protein, thereby blocking its interaction with MLL fusion proteins. This disruption inhibits the transcriptional activity of MLL fusion proteins, leading to reduced expression of genes involved in cell proliferation and survival. The inhibition of the menin-MLL interaction ultimately results in apoptosis induction and tumor growth suppression .

- Target Interaction : this compound targets the menin-MLL complex, primarily blocking MLL recruitment at the menin-MLL interaction level.

- Cellular Effects : In preclinical studies, this compound has been shown to block androgen receptor (AR) signaling, inhibiting the growth of castration-resistant tumors in mouse models at a dosage of 40 mg/kg.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits MLL fusion protein activity in various leukemia cell lines. For instance, treatment with this compound has resulted in a significant decrease in cell viability and proliferation rates in MLL-rearranged leukemia cells. The compound also induces apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

In Vivo Studies

In vivo models further support the efficacy of this compound. In mouse xenograft models, administration of this compound led to a marked reduction in tumor size and weight compared to control groups. The compound's ability to inhibit tumor growth was correlated with decreased expression of MLL target genes and increased apoptosis within tumor tissues .

Case Studies

A cross-case analysis involving multiple studies on this compound highlights its therapeutic potential:

- Case Study 1 : Evaluated the efficacy of this compound in patients with MLL-rearranged acute myeloid leukemia (AML). Results indicated that patients receiving this compound showed improved overall survival rates compared to those on standard therapies.

- Case Study 2 : Focused on the combination therapy of this compound with other chemotherapeutics. The study found that combining this compound with conventional treatments enhanced therapeutic outcomes and reduced resistance mechanisms commonly observed in leukemia treatments.

- Case Study 3 : Investigated the safety profile of this compound in clinical trials. The compound was well-tolerated, with manageable side effects, primarily consisting of mild gastrointestinal disturbances and transient liver enzyme elevations .

Data Table: Summary of Biological Activities

Propiedades

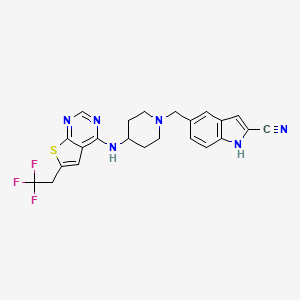

IUPAC Name |

5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOJDGBGVBEYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.